Cas no 29810-09-1 ((R)-2-(Dimethylamino)-2-phenylacetic acid)

(R)-2-(Dimethylamino)-2-phenylacetic acid structure
29810-09-1 structure
Product name:(R)-2-(Dimethylamino)-2-phenylacetic acid
CAS No:29810-09-1
MF:C10H13NO2
Molecular Weight:179.215722799301
MDL:MFCD20544736
CID:4936882

(R)-2-(Dimethylamino)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-(dimethylamino)-2-phenylacetic acid
    • N,N-Dimethyl-D-phenylglycine
    • (2R)-2-(dimethylamino)-2-phenylacetic acid
    • (2R)-2-(dimethylazaniumyl)-2-phenylacetate
    • (R)-2-(Dimethylamino)-2-phenylacetic acid
    • MDL: MFCD20544736
    • インチ: 1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1
    • InChIKey: MLOBRLOZPSSKKO-SECBINFHSA-N
    • SMILES: OC([C@@H](C1C=CC=CC=1)N(C)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • XLogP3: -0.7
  • トポロジー分子極性表面積: 40.5

(R)-2-(Dimethylamino)-2-phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-58467-5.0g
(2R)-2-(dimethylamino)-2-phenylacetic acid
29810-09-1
5g
$815.0 2023-05-29
Enamine
EN300-58467-0.25g
(2R)-2-(dimethylamino)-2-phenylacetic acid
29810-09-1
0.25g
$241.0 2023-05-29
Enamine
EN300-58467-0.1g
(2R)-2-(dimethylamino)-2-phenylacetic acid
29810-09-1
0.1g
$231.0 2023-05-29
Enamine
EN300-58467-10.0g
(2R)-2-(dimethylamino)-2-phenylacetic acid
29810-09-1
10g
$1506.0 2023-05-29
AstaTech
93268-0.25/G
(R)-2-(DIMETHYLAMINO)-2-PHENYLACETIC ACID
29810-09-1 95%
0.25g
$199 2023-09-19
Enamine
EN300-58467-0.5g
(2R)-2-(dimethylamino)-2-phenylacetic acid
29810-09-1
0.5g
$252.0 2023-05-29
Enamine
EN300-58467-1.0g
(2R)-2-(dimethylamino)-2-phenylacetic acid
29810-09-1
1g
$262.0 2023-05-29
Enamine
EN300-58467-2.5g
(2R)-2-(dimethylamino)-2-phenylacetic acid
29810-09-1
2.5g
$469.0 2023-05-29
AstaTech
93268-1/G
(R)-2-(DIMETHYLAMINO)-2-PHENYLACETIC ACID
29810-09-1 95%
1g
$299 2023-09-19
Alichem
A019125708-5g
(R)-2-(Dimethylamino)-2-phenylacetic acid
29810-09-1 95%
5g
$684.32 2023-09-02

(R)-2-(Dimethylamino)-2-phenylacetic acid 関連文献

(R)-2-(Dimethylamino)-2-phenylacetic acidに関する追加情報

Introduction to (R)-2-(Dimethylamino)-2-phenylacetic Acid (CAS No. 29810-09-1)

(R)-2-(Dimethylamino)-2-phenylacetic acid, with the CAS number 29810-09-1, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This chiral amino acid derivative has garnered considerable attention due to its versatile applications in drug development, enzyme inhibition, and synthetic organic chemistry. The unique structural features of this compound, including its stereogenic center and functional groups, make it a valuable building block for the synthesis of more complex molecules.

The< strong> stereochemistry of (R)-2-(Dimethylamino)-2-phenylacetic acid plays a crucial role in determining its biological activity. In pharmaceuticals, the enantiomeric purity of a compound can significantly influence its efficacy and safety profiles. The (R) configuration of this molecule suggests a specific interaction with biological targets, which has been extensively studied in recent years. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions.

In recent years, there has been a surge in research focused on the development of bioactive molecules derived from amino acid scaffolds. (R)-2-(Dimethylamino)-2-phenylacetic acid has emerged as a key intermediate in the synthesis of peptidomimetics and protease inhibitors. These inhibitors are particularly relevant in the treatment of chronic diseases such as cancer and HIV/AIDS. The< strong> phenyl ring and< strong> dimethylamino group in this compound contribute to its binding affinity and specificity towards target enzymes, making it an attractive candidate for drug design.

The< strong> synthetic pathways for (R)-2-(Dimethylamino)-2-phenylacetic acid have been optimized to ensure high yield and enantiomeric purity. Advances in asymmetric synthesis techniques, such as chiral auxiliary-assisted methods and enzymatic resolutions, have enabled the scalable production of this compound. These methodologies are crucial for meeting the demands of pharmaceutical industries that require large quantities of high-quality chiral compounds.

One of the most compelling applications of (R)-2-(Dimethylamino)-2-phenylacetic acid is in the field of neuroscience research. The compound has been investigated for its potential role as a precursor in the synthesis of neuroactive peptides. These peptides are involved in modulating neurotransmitter systems, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. The structural motif of (R)-2-(Dimethylamino)-2-phenylacetic acid aligns well with the pharmacophores found in many bioactive peptides, making it a promising candidate for further exploration.

Additionally, this compound has shown promise in inflammatory disease models. Research indicates that derivatives of (R)-2-(Dimethylamino)-2-phenylacetic acid can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, compounds based on (R)-2-(Dimethylamino)-2-phenylacetic acid may offer novel therapeutic strategies for managing chronic inflammatory conditions.

The< strong> chemical reactivity of (R)-2-(Dimethylamino)-2-phenylacetic acid also makes it a valuable tool in synthetic chemistry. Its carboxylic acid group can be readily esterified or amidated, while the amine functionality allows for further derivatization via alkylation or acylation reactions. This flexibility enables chemists to modify the properties of the compound, tailoring it for specific applications in drug discovery and material science.

Recent studies have also explored the< strong> computational modeling aspects of (R)-2-(Dimethylamino)-2-phenylacetic acid. Molecular dynamics simulations and quantum mechanical calculations have been employed to understand its interactions with biological targets at an atomic level. These computational approaches complement experimental studies by providing insights into binding mechanisms and optimizing lead structures before they enter preclinical testing.

In conclusion, (R)-2-(Dimethylamino)-2-phenylacetic acid is a multifaceted compound with significant implications in pharmaceutical research and biotechnology. Its unique structural features, coupled with its diverse applications, make it a cornerstone in the development of novel therapeutics targeting neurological and inflammatory diseases. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, solidifying its place as a key player in modern drug discovery.

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